molecular formula C18H25N3O B4879990 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine

1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine

Katalognummer B4879990
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: FJDWFIDACOSHMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine, also known as BAY 36-7620, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BAY 36-7620 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity, learning, and memory.

Wissenschaftliche Forschungsanwendungen

1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, addiction, schizophrenia, and Parkinson's disease. In preclinical studies, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has shown promising results in reducing depressive-like behaviors and anxiety-related behaviors in animal models. 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has also been shown to reduce cocaine self-administration and reinstatement in rats, suggesting its potential as a treatment for drug addiction. In addition, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

Wirkmechanismus

1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 is a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The activation of mGluR5 leads to the activation of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 can modulate these processes and potentially treat diseases that are associated with dysregulated synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has been shown to modulate various biochemical and physiological processes in the brain. In animal models, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has also been shown to increase the levels of glutamate, an excitatory neurotransmitter that is involved in synaptic plasticity and learning. In addition, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has been shown to decrease the levels of dopamine, a neurotransmitter that is involved in reward and motivation.

Vorteile Und Einschränkungen Für Laborexperimente

1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability as a synthetic compound. However, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 also has some limitations, including its potential off-target effects, its potential toxicity, and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the study of 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620. One direction is to further investigate its potential therapeutic applications in various diseases, including depression, anxiety, addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more selective and potent mGluR5 antagonists that can overcome the limitations of 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620. Furthermore, the development of imaging techniques that can visualize the binding of mGluR5 antagonists in the brain could provide valuable insights into the mechanism of action of these compounds.

Synthesemethoden

The synthesis of 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 involves several steps, including the preparation of 2-bromo-1-cyclohexene, the reaction of 2-bromo-1-cyclohexene with 2-pyridylmagnesium bromide to obtain 1-(2-pyridyl)cyclohexene, and the reaction of 1-(2-pyridyl)cyclohexene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c22-18(13-16-12-14-4-5-15(16)11-14)21-9-7-20(8-10-21)17-3-1-2-6-19-17/h1-3,6,14-16H,4-5,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDWFIDACOSHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bicyclo[2.2.1]hept-2-yl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.